5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide
Overview
Description
The compound 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features multiple functional groups, including benzyloxy, isopropyl, iodide, and carboxamide moieties, making it a versatile candidate for various chemical transformations and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide typically involves several steps:
Formation of the phenyl ring with benzyloxy and isopropyl groups: : This can be achieved through electrophilic aromatic substitution reactions.
Construction of the isoxazole ring: : This step involves cyclization reactions, often using nitrile oxides and alkenes.
Introduction of the iodide: : An iodination step, usually with iodine reagents.
Amidation: : The final carboxamide group is introduced through an amide coupling reaction with ethylamine.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale synthesis. This includes refining reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide: can undergo several types of chemical reactions:
Oxidation: : Potentially altering the benzyloxy or isopropyl groups.
Reduction: : Affecting the carboxamide or isoxazole ring.
Substitution: : Especially at the iodide position, which is reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromic acid.
Reduction: : Use of hydrogenation catalysts or hydride reagents like lithium aluminium hydride.
Substitution: : Nucleophiles like thiols or amines under appropriate conditions.
Major Products Formed
Oxidation: : Can lead to carboxylic acids or ketones.
Reduction: : Can yield alcohols or amines.
Substitution: : Formation of various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, useful in creating novel materials or fine-tuning reactivity profiles.
Biology
Biologically, it may act as a ligand or inhibitor for certain enzymes, influencing biological pathways or serving as a tool in biochemical research.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs, particularly if it demonstrates bioactivity against specific targets.
Industry
In industry, it can be employed in the development of specialty chemicals or as an intermediate in the synthesis of more complex substances.
Mechanism of Action
The precise mechanism by which 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide exerts its effects would depend on its application.
If used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding.
For its biological activities, the compound might interact with molecular targets such as proteins or nucleic acids, modulating pathways and responses.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-bis(benzyloxy)-5-methylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide: : Similar structure with a methyl group instead of isopropyl.
5-(2,4-bis(benzyloxy)-5-ethylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide: : Similar structure with an ethyl group instead of isopropyl.
Uniqueness
The uniqueness of 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide lies in its specific combination of functional groups, which can result in distinct reactivity and bioactivity profiles compared to its analogs.
Properties
IUPAC Name |
5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-N-ethyl-4-iodo-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29IN2O4/c1-4-31-29(33)27-26(30)28(36-32-27)23-15-22(19(2)3)24(34-17-20-11-7-5-8-12-20)16-25(23)35-18-21-13-9-6-10-14-21/h5-16,19H,4,17-18H2,1-3H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGRXNUBIXWPRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1I)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124491 | |
Record name | N-Ethyl-4-iodo-5-[5-(1-methylethyl)-2,4-bis(phenylmethoxy)phenyl]-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-22-8 | |
Record name | N-Ethyl-4-iodo-5-[5-(1-methylethyl)-2,4-bis(phenylmethoxy)phenyl]-3-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=747414-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-4-iodo-5-[5-(1-methylethyl)-2,4-bis(phenylmethoxy)phenyl]-3-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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